有效霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

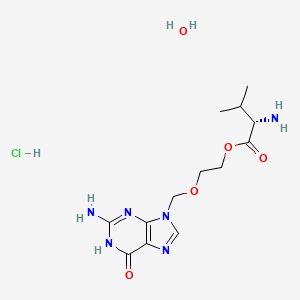

Validamycin is an antibiotic and fungicide produced by Streptomyces hygroscopicus. It is used as an inhibitor of trehalase . It is used for the control of sheath blight of rice and damping-off of cucumbers . The IUPAC name of Validamycin is (1 R ,2 R ,3 S ,4 S ,6 R )-2,3-Dihydroxy-6- (hydroxymethyl)-4- { [ (1 S ,4 S ,5 S ,6 S )-4,5,6-trihydroxy-3- (hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl β- D -glucopyranoside .

Synthesis Analysis

The synthesis of Validamycins involves the production of validoxylamine A, the core structure and intermediate of Validamycin A . The chemical synthesis of validamycin and its intermediates, including valienamine, validamine, valiolamine, and validoxylamines, is reviewed in the literature .Molecular Structure Analysis

Validoxylamine A, the core structure and intermediate of Validamycin A, consists of two C7-cyclitol units connected by a rare C-N bond . The molecular formula of Validamycin is C20H35NO13 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Validamycins are complex and involve several steps. The final step in Validamycin A biosynthesis is the attachment of glucose to the precursory validoxylamine A by the action of the glycosyltransferase VldK (ValG) .Physical And Chemical Properties Analysis

Validamycin A is a colorless hydrophilic powder. It does not show a sharp melting point; it softens about 100°C and decomposes about 135°C . The molecular weight of Validamycin is 497.50 g/mol .科学研究应用

抑制真菌病害和毒素产生

有效霉素广泛用于防治由立枯丝核菌属引起植物病害。值得注意的是,已发现有效霉素对由禾谷镰刀菌引起的头腐病具有良好的防治效果。它通过降低海藻糖酶活性以及葡萄糖和丙酮酸的产生来抑制霉菌毒素脱氧雪腐镰刀菌烯的合成。此外,有效霉素诱导小麦对禾谷镰刀菌产生抗性,增强小麦中的病原相关基因PR1、PR2和PR5 (Li et al., 2019)。

有效霉素作为农业抗生素

有效霉素因其优异的防治效果、低成本和低毒性而被公认为一种重要的农业抗生素。它已在亚洲广泛使用了几十年,作为水稻和小麦病害的保护剂 (Chen et al., 2017)。

土壤中生物安全评估

对有效霉素制剂生物安全性的研究表明,它是一种低毒物质,可以被某些细菌轻松降解。这使其成为农业中的有利选择,但有效霉素的广泛使用需要评估其对农业生态系统的影响,特别是对土壤微生物群落和土壤酶活性的影响 (Qian et al., 2007)。

对害虫的影响

有效霉素显着抑制昆虫(如柑橘木虱)的海藻糖酶活性和几丁合成,导致异常表型。这表明其在防治农业害虫方面具有潜在的用途 (Yu et al., 2020)。

分析和检测方法

用于测定抗生素有效霉素复合物成分有效霉素A的方法已得到发展。这包括毛细管区带电泳与间接紫外检测等技术,这些技术在效率和准确性方面优于其他方法 (He et al., 2003)。

生物合成基因簇和生产优化

对链霉菌吸湿菌中负责有效霉素生物合成的基因簇的研究为更深入地了解其生物合成铺平了道路。这些知识对于提高产量和开发新的抗生素化合物至关重要 (Yu et al., 2005)。此外,优化发酵工艺和生物合成基因簇的基因工程显著提高了this compoundA的产量 (Zhou et al., 2014)。

环境监测

还重点关注开发用于估计谷物、稻壳和土壤等各种基质中有效霉素残留的方法,这对于监测食品安全和环境污染至关重要 (Subudhi et al., 2019)。

作用机制

Target of Action

Validamycins, specifically Validamycin A (VAL-A), are C7N aminocyclitol antibiotics produced by Streptomyces hygroscopicus var. jinggangensis 5008 . The primary target of Validamycins is the enzyme trehalase . Trehalase is found in both insects and fungi, and Validamycins have been shown to have a potent inhibitory effect on several trehalases .

Mode of Action

Validamycins inhibit the activity of trehalase, an enzyme that hydrolyzes trehalose, a type of sugar that is a key energy source for many organisms . By inhibiting trehalase, Validamycins disrupt the energy metabolism of the organism, leading to its death .

Biochemical Pathways

Validamycins affect multiple biochemical pathways. Apart from inhibiting trehalase activity, Validamycins also downregulate genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in the fungus Rhizoctonia cerealis . KEGG pathway analysis further showed that Validamycins affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .

Pharmacokinetics

It is known that validamycins are used as fungicides in agriculture, suggesting that they have good environmental stability and bioavailability .

Result of Action

The inhibition of trehalase by Validamycins leads to the suppression of fungal growth, resulting in pesticidal effects . Additionally, Validamycins also affect the ribosome synthesis and MAPK pathways of R. cerealis, further contributing to the suppression of fungal growth .

Action Environment

The production of Validamycins is thermo-regulated. A high yield of Validamycins is achieved by culturing the strain at 37°C, rather than at 30°C for normal growth and sporulation . This suggests that the action, efficacy, and stability of Validamycins can be influenced by environmental factors such as temperature .

安全和危害

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-FCFLIOTHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50642-14-3 |

Source

|

| Record name | Validamycins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050642143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate](/img/structure/B6595759.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)

![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)